molecular formula C24H17BrN4OS B2418280 2-[(2-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-(4-bromophenyl)ethanone CAS No. 443674-18-8

2-[(2-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-(4-bromophenyl)ethanone

Cat. No. B2418280
CAS RN: 443674-18-8
M. Wt: 489.39
InChI Key: JPCIBROBQZYVJY-UHFFFAOYSA-N
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Description

The compound “2-[(2-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-(4-bromophenyl)ethanone” is a complex organic molecule that contains several functional groups and rings. It has a triazoloquinazoline ring, a benzyl group, a thioether linkage, and a bromophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring system is a fused ring with nitrogen atoms, which can participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms in the triazoloquinazoline ring, the sulfur atom in the thioether linkage, and the bromine atom on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antihistaminic Activity

Compounds related to 2-[(2-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-(4-bromophenyl)ethanone have been studied for their potential as antihistamines. Specifically, 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with one compound showing higher potency and lower sedation than the standard chlorpheniramine maleate (Alagarsamy et al., 2007).

Cytotoxic Activity in Cancer

Certain derivatives of [1,2,4]triazolo[1,5-c]quinazoline, like 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, have shown notable cytotoxic and antiproliferative activity against human tumor cell lines such as HeLa. These compounds also demonstrated the potential to induce necrosis in tumor cells without damaging DNA (Ovádeková et al., 2005).

Potential Bronchodilators

Research indicates that 5-aryl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-ones and their thio analogues, which are chemically similar to the compound , were developed as potential bronchodilators for asthma treatment (Rajan et al., 2002).

Benzodiazepine Binding Activity

Studies on [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, closely related to the compound, have shown significant binding affinity to benzodiazepine receptors, indicating potential as benzodiazepine antagonists in rat models. This suggests possible applications in neurological or psychiatric conditions (Francis et al., 1991).

Anti-inflammatory Potential

Compounds synthesized from (Quinazoline-4-ylidene)hydrazides, similar in structure to the compound of interest, have been evaluated for anti-inflammatory potential. They have shown the ability to reduce formalin-induced paw edema in rats, indicating promising anti-inflammatory properties (Martynenko et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity. Compounds with similar structures have shown a range of biological activities, including antibacterial and antifungal activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-[(2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4OS/c25-18-12-10-17(11-13-18)21(30)15-31-24-26-20-9-5-4-8-19(20)23-27-22(28-29(23)24)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCIBROBQZYVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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